4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol
Vue d'ensemble
Description
CRT 0105950 est un inhibiteur puissant de la kinase LIM 1 et de la kinase LIM 2, avec des valeurs de concentration inhibitrice demi-maximale de 0,3 nanomolaire et 1 nanomolaire, respectivement . Le nom chimique de CRT 0105950 est 4-[[5-[3-(2-chloro-4-méthylphényl)-4-pyridinyl]-2-thiazolyl]amino]phénol . Ce composé perturbe l'organisation des microtubules, inhibe la phosphorylation de la cofiline et augmente l'acétylation de l'α-tubuline in vitro .
Applications De Recherche Scientifique
CRT 0105950 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LIM kinase 1 and LIM kinase 2
Biology: Investigated for its effects on microtubule organization and cofilin phosphorylation
Medicine: Explored for its potential anti-tumor properties, particularly in disrupting tumor cell proliferation and invasion
Industry: Utilized in the development of new therapeutic agents targeting LIM kinase pathways
Mécanisme D'action
Target of Action
CRT0105950 is a potent inhibitor of LIM kinases (LIMK), specifically LIMK1 and LIMK2 . LIM kinases play crucial roles in actin cytoskeleton dynamics and microtubule organization .
Mode of Action
CRT0105950 interacts with its targets, LIMK1 and LIMK2, by binding to their ATP-binding pockets . This interaction inhibits the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin, a downstream target of LIMK .
Biochemical Pathways
The primary biochemical pathway affected by CRT0105950 is the Rho-associated coiled-coil-containing protein kinase (ROCK)/LIMK/cofilin signaling pathway . This pathway is stimulated by various factors including receptor tyrosine kinases, G protein-coupled receptors, integrins, growth factors, hormones, fibronectin, collagen, and laminin . Inhibition of LIMK by CRT0105950 disrupts this pathway, leading to changes in actin cytoskeleton dynamics and microtubule organization .
Result of Action
CRT0105950’s inhibition of LIMK1 and LIMK2 leads to a decrease in the phosphorylation of cofilin . This results in significant alterations in microtubule organization, leading to mitotic defects . Additionally, CRT0105950 increases α-tubulin acetylation in cells . These molecular and cellular effects contribute to the compound’s ability to impair tumor cell proliferation .
Action Environment
The action, efficacy, and stability of CRT0105950 can be influenced by various environmental factors. For instance, the presence of the aforementioned stimulators of the ROCK/LIMK/cofilin signaling pathway can affect the compound’s action . .
Analyse Biochimique
Biochemical Properties
CRT0105950 is a potent LIMK inhibitor with IC50 values of 0.3 nM and 1 nM for LIMK1 and LIMK2, respectively . LIM kinases play a crucial role in the regulation of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, CRT0105950 disrupts the phosphorylation of cofilin, leading to alterations in actin dynamics . This compound also increases α-tubulin acetylation, further affecting the cytoskeletal organization .
Cellular Effects
CRT0105950 has been shown to have significant effects on various types of cells, particularly cancer cells. It disrupts mitotic microtubule organization, leading to mitotic defects and impaired cell proliferation . In cancer cell lines such as rhabdomyosarcoma, neuroblastoma, and kidney cancer cells, CRT0105950 has demonstrated cytotoxic effects . Additionally, it influences cell signaling pathways by inhibiting cofilin phosphorylation and increasing α-tubulin acetylation .
Molecular Mechanism
The molecular mechanism of CRT0105950 involves its binding to LIMK1 and LIMK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation of cofilin, leading to the accumulation of active cofilin and subsequent disruption of actin dynamics . The compound also increases α-tubulin acetylation, which affects microtubule stability and organization . These molecular changes result in impaired cell proliferation and increased cytotoxicity in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, CRT0105950 has shown stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to six months when stored in solution at -80°C . Over time, the compound continues to inhibit LIMK activity and disrupt actin dynamics, leading to sustained cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of CRT0105950 vary with different dosages. Dose-response analysis has shown that CRT0105950 inhibits cofilin phosphorylation in a dose-dependent manner . Higher doses of the compound result in more significant cytotoxic effects, but also increase the risk of adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
CRT0105950 is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, the compound affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular processes such as cell migration and division . The compound’s impact on α-tubulin acetylation also suggests its involvement in microtubule-related pathways .
Transport and Distribution
Within cells, CRT0105950 is transported and distributed to areas where LIMK1 and LIMK2 are active. The compound’s ability to inhibit LIMK activity suggests that it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution enhances its efficacy in disrupting actin dynamics and microtubule organization .
Subcellular Localization
CRT0105950 localizes to subcellular compartments where LIMK1 and LIMK2 are present. This localization is crucial for its inhibitory effects on LIMK activity and subsequent disruption of actin dynamics . The compound’s impact on α-tubulin acetylation also indicates its presence in areas associated with microtubule organization
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et l'éthanol, le produit final étant purifié à une pureté ≥98 % par chromatographie liquide haute performance .
Méthodes de production industrielle
Les méthodes de production industrielle de CRT 0105950 ne sont pas largement documentées, mais le composé est disponible auprès de divers fournisseurs à des fins de recherche . Le processus de production implique probablement la mise à l'échelle des méthodes de synthèse en laboratoire tout en garantissant la pureté et la stabilité du composé.
Analyse Des Réactions Chimiques
Types de réactions
CRT 0105950 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.
Substitution : Des réactions de substitution peuvent se produire sur les cycles phénol ou pyridine, conduisant à la formation de divers dérivés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants, des réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CRT 0105950, qui peuvent avoir des activités biologiques et des propriétés différentes .
Applications de la recherche scientifique
CRT 0105950 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase LIM 1 et de la kinase LIM 2
Biologie : Étudié pour ses effets sur l'organisation des microtubules et la phosphorylation de la cofiline
Médecine : Exploré pour ses propriétés antitumorales potentielles, en particulier pour perturber la prolifération et l'invasion des cellules tumorales
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies de la kinase LIM
Mécanisme d'action
CRT 0105950 exerce ses effets en inhibant la kinase LIM 1 et la kinase LIM 2, qui sont impliquées dans la régulation de la dynamique du cytosquelette d'actine et de l'organisation des microtubules . En inhibant ces kinases, CRT 0105950 perturbe la phosphorylation de la cofiline, conduisant à des modifications de la morphologie et de la fonction cellulaires . Ce mécanisme est particulièrement pertinent dans la recherche sur le cancer, où le composé a montré un potentiel dans la perturbation de la prolifération des cellules tumorales .
Comparaison Avec Des Composés Similaires
Composés similaires
T56-LIMKi : Un inhibiteur sélectif de la kinase LIM 2.
R-10015 : Un inhibiteur de la kinase LIM puissant et sélectif ayant des effets antiviraux à large spectre.
Unicité de CRT 0105950
CRT 0105950 est unique en raison de sa forte puissance et de sa sélectivité pour la kinase LIM 1 et la kinase LIM 2, avec des valeurs de concentration inhibitrice demi-maximale très faibles . Cela en fait un composé outil précieux pour étudier les fonctions biologiques de ces kinases et leur rôle dans diverses maladies .
Propriétés
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CRT0105950 interact with its target and what are the downstream effects?
A1: CRT0105950 is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].
Q2: What are the in vitro and in vivo efficacy results of CRT0105950?
A2: In vitro screening of CRT0105950 against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of CRT0105950 as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.